molecular formula C12H11NO3 B11722936 Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate

Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate

Cat. No.: B11722936
M. Wt: 217.22 g/mol
InChI Key: RUDMXOUURPIHFO-UHFFFAOYSA-N
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Description

Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate typically involves the reaction of 4-methylindole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The indole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-Indolyl)-2-oxoacetate
  • Ethyl 2-(4-Methyl-3-indolyl)-2-oxoacetate
  • Methyl 2-(4-Methyl-2-indolyl)-2-oxoacetate

Uniqueness

Methyl 2-(4-Methyl-3-indolyl)-2-oxoacetate is unique due to the specific positioning of the methyl group on the indole ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 2-(4-methyl-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C12H11NO3/c1-7-4-3-5-9-10(7)8(6-13-9)11(14)12(15)16-2/h3-6,13H,1-2H3

InChI Key

RUDMXOUURPIHFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2C(=O)C(=O)OC

Origin of Product

United States

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